3-[2-(4-Chlorophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one 3-[2-(4-Chlorophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
Brand Name: Vulcanchem
CAS No.: 70372-52-0
VCID: VC0417977
InChI: InChI=1S/C16H10ClNO3/c17-11-7-5-10(6-8-11)14(19)9-13-16(20)21-15-4-2-1-3-12(15)18-13/h1-9,19H/b14-9-
SMILES: C1=CC=C2C(=C1)N=C(C(=O)O2)C=C(C3=CC=C(C=C3)Cl)O
Molecular Formula: C16H10ClNO3
Molecular Weight: 299.71g/mol

3-[2-(4-Chlorophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

CAS No.: 70372-52-0

Main Products

VCID: VC0417977

Molecular Formula: C16H10ClNO3

Molecular Weight: 299.71g/mol

3-[2-(4-Chlorophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one - 70372-52-0

CAS No. 70372-52-0
Product Name 3-[2-(4-Chlorophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
Molecular Formula C16H10ClNO3
Molecular Weight 299.71g/mol
IUPAC Name 3-[(Z)-2-(4-chlorophenyl)-2-hydroxyethenyl]-1,4-benzoxazin-2-one
Standard InChI InChI=1S/C16H10ClNO3/c17-11-7-5-10(6-8-11)14(19)9-13-16(20)21-15-4-2-1-3-12(15)18-13/h1-9,19H/b14-9-
Standard InChIKey BANXOUCTIGXFDK-ZROIWOOFSA-N
SMILES C1=CC=C2C(=C1)N=C(C(=O)O2)C=C(C3=CC=C(C=C3)Cl)O
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator